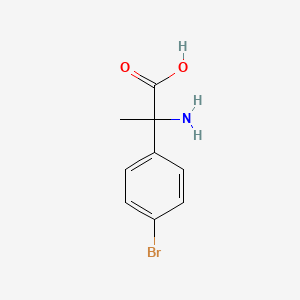

2-amino-2-(4-bromophenyl)propanoic Acid

Descripción general

Descripción

2-amino-2-(4-bromophenyl)propanoic acid is a compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . . This compound is an amino acid derivative, characterized by the presence of a bromine atom attached to the phenyl ring, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-bromophenyl)propanoic acid typically involves the reaction of 5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione with sodium hydroxide in water at elevated temperatures . The reaction mixture is then cooled, and the product is precipitated by adjusting the pH with hydrochloric acid . This method yields the compound as a white solid with a purity of around 77% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-2-(4-bromophenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The amino and carboxyl groups can participate in oxidation and reduction reactions, respectively.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the amino and carboxyl groups.

Aplicaciones Científicas De Investigación

2-amino-2-(4-bromophenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study enzyme-substrate interactions and protein folding.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-amino-2-(4-bromophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom on the phenyl ring can enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-amino-3-(4-bromophenyl)propanoic acid: Another brominated amino acid derivative with similar properties.

2-amino-2-(4-chlorophenyl)propanoic acid: A chlorinated analogue with different reactivity due to the presence of chlorine instead of bromine.

Uniqueness

2-amino-2-(4-bromophenyl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogues. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.

Actividad Biológica

2-amino-2-(4-bromophenyl)propanoic acid, a derivative of phenylalanine, has garnered attention in biological research due to its potential therapeutic applications and biochemical properties. This compound is involved in various metabolic pathways and exhibits significant biological activity, making it a subject of interest in pharmacology and biochemistry.

Chemical Structure and Properties

The chemical formula for this compound is CHBrNO. Its structure features a brominated phenyl group, which influences its reactivity and biological interactions. The presence of the bromine atom allows for unique interactions that are not possible with other halogens, enhancing its potential applications in drug development and enzyme studies .

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It interacts with various receptors and enzymes, influencing cellular functions such as:

- Cell Signaling : It modulates signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.

- Enzyme Interaction : This compound acts as both an inhibitor and activator of enzymes, depending on the context of its interaction. It can bind to active sites of enzymes, affecting their catalytic activity.

Pharmacokinetics

Studies suggest that this compound has favorable pharmacokinetic properties, including good solubility and stability, which may enhance its bioavailability when administered.

Dosage Effects

In animal models, the effects of this compound vary significantly with dosage:

- Low Doses : Enhanced metabolic activity and improved cellular function have been observed.

- High Doses : Toxicity can occur, leading to cellular damage and disruption of normal physiological processes. Threshold effects indicate that beyond certain dosages, the impact becomes more pronounced.

Biochemical Pathways

The compound is involved in several key metabolic pathways:

- Amino Acid Metabolism : It interacts with enzymes such as transaminases and decarboxylases, facilitating its conversion into other biologically active metabolites. This interaction can alter metabolic flux within cells.

Case Studies

- Cellular Studies : In vitro studies have shown that this compound can influence gene expression by interacting with transcription factors. These interactions can lead to alterations in metabolic activity and cellular responses over time.

- Animal Models : Research indicates variable effects based on dosage in animal studies. For instance, low doses improved muscle recovery post-exercise while higher doses resulted in adverse effects such as muscle damage.

Comparative Analysis

| Compound | Biological Activity | Key Findings |

|---|---|---|

| This compound | Modulates MAPK pathway | Influences cell growth; acts as enzyme modulator |

| 2-amino-3-(4-bromophenyl)propanoic acid | Similar properties | Less studied; potential for similar applications |

| 2-amino-2-(4-chlorophenyl)propanoic acid | Different reactivity | Chlorine substitution alters biological interactions |

Scientific Research Applications

The compound's unique properties make it valuable across various fields:

- Chemistry : It serves as a building block for synthesizing more complex molecules.

- Biology : Used as a probe to study enzyme-substrate interactions.

- Medicine : Investigated for potential therapeutic properties related to metabolic disorders.

- Industry : Employed in the synthesis of specialty chemicals .

Future Directions

Ongoing research aims to explore the full therapeutic potential of this compound, particularly in developing new drugs targeting metabolic diseases or enhancing athletic performance through improved muscle recovery mechanisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-2-(4-bromophenyl)propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts alkylation or amide coupling strategies. For example, derivatives of arylpropanoic acids (e.g., ibuprofen analogs) are synthesized via Friedel-Crafts using a Lewis acid catalyst (e.g., AlCl₃) to alkylate bromobenzene with propanoic acid derivatives . Optimization includes:

- Catalyst selection : Aluminum chloride is standard, but FeCl₃ or ionic liquids may reduce side reactions.

- Temperature control : Reactions are often conducted at 80–100°C to balance yield and selectivity.

- Protecting groups : Amino groups may require tert-butoxycarbonyl (Boc) protection to prevent undesired side reactions during alkylation .

Q. Which spectroscopic methods are employed for structural confirmation, and how are data interpreted?

Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Aromatic protons in the 4-bromophenyl group appear as doublets (δ 7.3–7.6 ppm). The α-proton adjacent to the amino group shows splitting due to coupling (δ 3.8–4.2 ppm) .

- ¹³C NMR : The carbonyl carbon (COOH) resonates at ~175 ppm, while the brominated aromatic carbons appear at 120–130 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 229.071 (C₉H₁₀BrNO₂⁺) and fragments corresponding to Br loss (Δ m/z 79/81) .

Q. What analytical techniques ensure purity, and how are impurity profiles managed?

- HPLC with UV detection : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) using acetonitrile/water gradients resolve impurities like unreacted bromophenyl precursors or dehalogenated byproducts .

- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers, critical for pharmacological studies .

- Reference standards : Certified impurities (e.g., 2-(4-ethylphenyl)propanoic acid) are used for spiking experiments to validate methods .

Advanced Research Questions

Q. How does the bromophenyl substituent influence microbial biodegradation pathways?

The 4-bromophenyl group introduces steric and electronic effects that slow microbial metabolism. Studies on structurally similar compounds (e.g., 4-ethylphenyl sulfate metabolites) suggest:

- Oxidative pathways : Cytochrome P450 enzymes may hydroxylate the bromophenyl ring, forming catechol intermediates, but bromine’s electronegativity impedes this step .

- Dehalogenation resistance : Bromine is less susceptible to microbial dehalogenation compared to chlorine, leading to persistent metabolites .

Methodological approach : Use in vitro microsomal assays (e.g., rat liver S9 fraction) with LC-MS/MS to track metabolite formation.

Q. What strategies resolve discrepancies in chiral purity assessments during synthesis?

- Dynamic kinetic resolution (DKR) : Employ enantioselective catalysts (e.g., Ru-based complexes) during synthesis to favor the desired (R)- or (S)-enantiomer .

- Diastereomeric crystallization : React the racemic mixture with a chiral resolving agent (e.g., L-tartaric acid) to isolate enantiomers via differential solubility .

- Circular dichroism (CD) spectroscopy : Compare experimental CD spectra with computational predictions (TD-DFT) to assign absolute configurations unambiguously .

Q. How are contradictions in reactivity data (e.g., conflicting NMR assignments) addressed?

- 2D NMR correlation : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the NH₂ group and the α-carbon confirm amino acid backbone connectivity .

- Isotopic labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C at the α-position) to enhance signal clarity in crowded spectral regions .

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) to verify assignments .

Propiedades

IUPAC Name |

2-amino-2-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJMKSWXOYWTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72408-57-2 | |

| Record name | 2-amino-2-(4-bromophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.